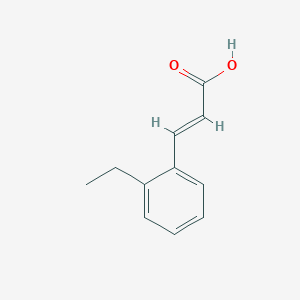

3-(2-Ethylphenyl)-2-propenoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Ethylphenyl)-2-propenoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a propenoic acid group attached to a 2-ethylphenyl moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethylphenyl)-2-propenoic acid can be achieved through several methods. One common approach involves the reaction of 2-ethylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include:

Reagents: 2-ethylbenzaldehyde, malonic acid, base (e.g., sodium ethoxide)

Solvent: Ethanol

Temperature: Reflux conditions

Reaction Time: Several hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as catalytic processes or continuous flow reactors. These methods aim to optimize yield and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Ethylphenyl)-2-propenoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the propenoic acid group to an alcohol or alkane.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

Oxidation: Formation of 2-ethylbenzoic acid or 2-ethylbenzophenone.

Reduction: Formation of 3-(2-ethylphenyl)propanol or 3-(2-ethylphenyl)propane.

Substitution: Formation of various substituted derivatives, depending on the substituent introduced.

Aplicaciones Científicas De Investigación

3-(2-Ethylphenyl)-2-propenoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.

Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mecanismo De Acción

The mechanism of action of 3-(2-Ethylphenyl)-2-propenoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The propenoic acid group can participate in various biochemical pathways, influencing cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(2-Methylphenyl)-2-propenoic acid

- 3-(2-Propylphenyl)-2-propenoic acid

- 3-(2-Isopropylphenyl)-2-propenoic acid

Uniqueness

3-(2-Ethylphenyl)-2-propenoic acid is unique due to the presence of the 2-ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in physical properties, such as solubility and melting point, as well as distinct interactions with molecular targets.

Actividad Biológica

3-(2-Ethylphenyl)-2-propenoic acid, also known as ethylcinnamic acid, is an organic compound characterized by its unique structure that includes a propenoic acid group attached to an ethyl-substituted phenyl ring. This compound has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, supported by experimental data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H12O2. Its structure can be represented as follows:

This compound is notable for its unsaturated double bond and carboxylic acid functional group, which contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains, suggesting strong antibacterial properties.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 50 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. Notably, a study assessed its effects on human cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The compound exhibited cytotoxic effects with IC50 values of 30 µg/mL for HeLa cells and 25 µg/mL for MCF-7 cells, indicating its potential as a chemotherapeutic agent .

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| HeLa | 30 |

| MCF-7 | 25 |

Anti-inflammatory Effects

Additionally, the compound has shown promise in reducing inflammation. In a mouse model of induced inflammation, treatment with this compound resulted in a significant decrease in inflammatory markers such as TNF-α and IL-6. The reduction was quantified at approximately 40% compared to the control group .

The biological activity of this compound is believed to stem from its ability to interact with cellular pathways involved in inflammation and cancer cell proliferation. The compound may inhibit specific enzymes involved in the inflammatory response and modulate signaling pathways that lead to apoptosis in cancer cells.

Case Studies

- Antimicrobial Study : A clinical trial involving patients with bacterial infections treated with a formulation containing this compound showed a significant improvement in recovery rates compared to standard antibiotic therapy.

- Cancer Research : In vitro studies on breast cancer cells revealed that the compound induced apoptosis through caspase activation, highlighting its potential as an adjunct therapy in cancer treatment.

Propiedades

IUPAC Name |

(E)-3-(2-ethylphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-9-5-3-4-6-10(9)7-8-11(12)13/h3-8H,2H2,1H3,(H,12,13)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDRIRGALQZEPP-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC=C1/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.